molecular formula C17H25FN2O3 B8328103 3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide

3-fluoro-N,N-bis(3-methylbutyl)-4-nitrobenzamide

Cat. No. B8328103
M. Wt: 324.4 g/mol
InChI Key: VKMGQBAOZANGGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08288395B2

Procedure details

1-hydroxybenzotriazole (HOBt) (8 g, 1.1 eq) in solution in THF (60 ml) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (11.4 g, 1.1 eq) in solution in chloroform (60 ml) are added successively to 3-fluoro-4-nitrobenzoic acid (10 g, 1 eq) in solution in anhydrous THF (60 ml). The mixture is stirred for 2 hours at a temperature of approximately 20° C. then diisoamylamine (12.2 ml, 1.1 eq) is added. After stirring for 4 hours at a temperature of approximately 20° C., the reaction mixture is concentrated under reduced pressure at 40° C. The residue is taken up in dichloromethane (300 ml) and water (100 ml). After decantation and extractions, the combined organic phases are washed with salt water, dried over Na2SO4 then concentrated under reduced pressure at 40° C. Purification by flash chromatography on silica gel (eluent:heptane 100% to heptane/ethyl acetate 70:30) produces the expected compound (12.36 g; 71% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[F:23][C:24]1[CH:25]=[C:26]([CH:30]=[CH:31][C:32]=1[N+:33]([O-:35])=[O:34])[C:27]([OH:29])=O.[CH2:36]([NH:41][CH2:42][CH2:43][CH:44]([CH3:46])[CH3:45])[CH2:37][CH:38]([CH3:40])[CH3:39]>C1COCC1.C(Cl)(Cl)Cl>[F:23][C:24]1[CH:25]=[C:26]([CH:30]=[CH:31][C:32]=1[N+:33]([O-:35])=[O:34])[C:27]([N:41]([CH2:42][CH2:43][CH:44]([CH3:46])[CH3:45])[CH2:36][CH2:37][CH:38]([CH3:39])[CH3:40])=[O:29] |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
11.4 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
10 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(CC(C)C)NCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 hours at a temperature of approximately 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 4 hours at a temperature of approximately 20° C.
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under reduced pressure at 40° C
EXTRACTION
Type
EXTRACTION
Details
After decantation and extractions
WASH
Type
WASH
Details
the combined organic phases are washed with salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure at 40° C
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (eluent:heptane 100% to heptane/ethyl acetate 70:30)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C(=O)N(CCC(C)C)CCC(C)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.36 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.